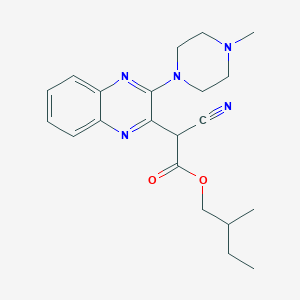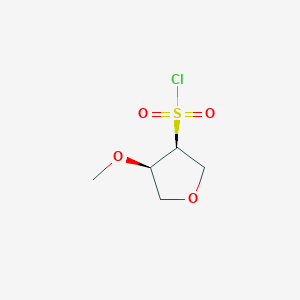![molecular formula C23H31N3O3S B2457458 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 878054-38-7](/img/structure/B2457458.png)
2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-Azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide is an intriguing compound, combining diverse functional groups and structural features that result in significant scientific interest
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, beginning with the formation of the core indole structure. The indole is then functionalized to introduce the azepan and tetrahydrofuran moieties. Key steps include:
Indole Formation: : A Fischer indole synthesis or a palladium-catalyzed cyclization might be employed.
Functionalization: : Introduction of the azepan group via alkylation or acylation reactions.
Thioether Formation: : Reacting a thiol derivative with the indole intermediate.
Final Acylation: : Attaching the tetrahydrofuran-2-ylmethyl group to complete the molecule.
Industrial Production Methods
On an industrial scale, the synthesis might involve:
Bulk Reactors: : Utilizing large-scale reactors to handle multistep synthesis.
Optimization: : Process optimization to enhance yield and purity.
Continuous Flow Techniques: : Implementing continuous flow chemistry for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo redox reactions, particularly affecting the indole ring or the azepan moiety.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions on the indole or azepan components.
Cyclization and Ring-Opening: : Involving the tetrahydrofuran and azepan rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles/Electrophiles: : Various organometallic reagents or halogenated compounds.
Major Products
The major products from these reactions include derivatives that maintain the core structure but introduce new functional groups or alter existing ones, potentially enhancing bioactivity or material properties.
Scientific Research Applications
Chemistry and Biology
The compound's structure makes it an interesting subject for studies in molecular interactions and synthetic analogues. It's used in probing enzyme mechanisms or as a scaffold for drug development.
Medicine
In pharmacology, the compound may exhibit biological activities such as enzyme inhibition or receptor modulation. Its detailed structure allows for significant specificity in binding to biological targets.
Industry
Used in material sciences, this compound might serve as a building block for polymers or nanomaterials, impacting fields from electronics to biomedicine.
Mechanism of Action
Mechanistic Insights
The compound likely interacts with biological molecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The indole and azepan rings can form specific interactions with proteins or nucleic acids.
Molecular Targets and Pathways
Potential targets include enzymes like kinases or phosphatases, and receptors involved in signal transduction. Pathway analysis might reveal effects on cellular processes such as apoptosis, proliferation, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2-Piperidin-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide: : Slight modification in the azepan ring.
2-{[1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide: : Morpholine instead of azepan.
2-{[1-(2-Oxopyrrolidin-1-yl)-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide: : Pyrrolidinone substitution.
Uniqueness
The unique combination of an azepan ring with an indole-thioether structure distinguishes it from similar compounds, potentially offering different pharmacokinetic and dynamic profiles.
Conclusion
The compound 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide represents a fascinating example of modern synthetic chemistry, combining functional groups in a way that allows for a diverse range of applications, from fundamental scientific research to practical industrial uses. Its unique structure and reactivity open numerous possibilities for further exploration and development.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c27-22(24-14-18-8-7-13-29-18)17-30-21-15-26(20-10-4-3-9-19(20)21)16-23(28)25-11-5-1-2-6-12-25/h3-4,9-10,15,18H,1-2,5-8,11-14,16-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYLVXTUDIEHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
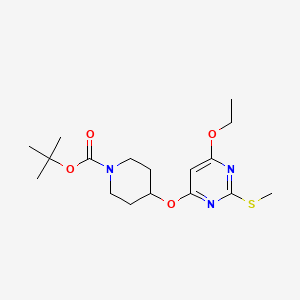
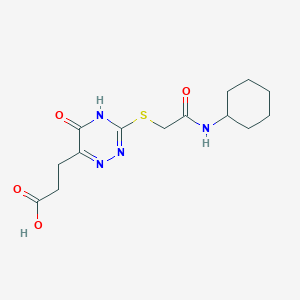
![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)
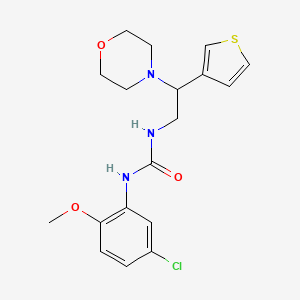


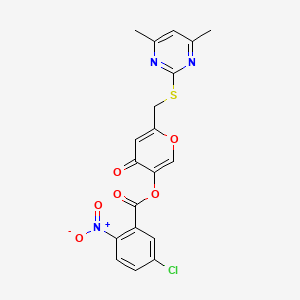
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2457387.png)

![[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2457392.png)
![N-[4-(propan-2-yl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2457395.png)
![N-[(3,5-difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2457396.png)
